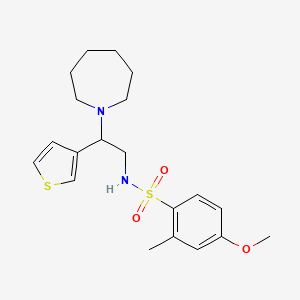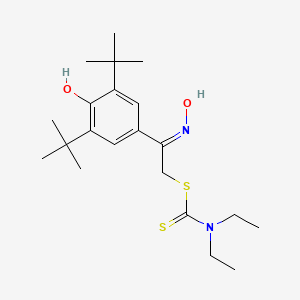
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a key regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Aplicaciones Científicas De Investigación
Biomedical Applications:
- The compound has been investigated for its potential in treating various diseases. For instance, a study by Abbasi et al. (2017) focused on synthesizing new sulfonamides with potential antibacterial properties and suitability as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
- Andurkar et al. (2014) synthesized a related compound and evaluated its antinociceptive properties, contributing to pain management research (Andurkar et al., 2014).
Chemical Synthesis and Structural Analysis:
- Research by Hajib et al. (2022) on a similar bi-triazole precursor emphasizes the compound's significance in synthetic chemistry, highlighting its efficient synthesis and structural characterization (Hajib et al., 2022).
- Li et al. (2014) distinguished tautomerism in a structurally similar compound using DFT-D calculations and solid-state NMR, showing its utility in advanced chemical analysis (Li et al., 2014).
Molecular Docking and Drug Design:
- Gul et al. (2016) synthesized arylsulfonamide analogs, including those structurally related to the compound, for potential antimicrobial and antiproliferative agents, indicating its role in drug development (Gul et al., 2016).
- Abbasi et al. (2018) conducted enzyme inhibitory kinetics and computational studies on derivatives of the compound, suggesting its applications in Alzheimer’s disease treatment (Abbasi et al., 2018).
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3S2/c1-16-13-18(25-2)7-8-20(16)27(23,24)21-14-19(17-9-12-26-15-17)22-10-5-3-4-6-11-22/h7-9,12-13,15,19,21H,3-6,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAKUQJGLGRXDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Lithium;4,5,6,7-tetrahydrotriazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2449628.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2449629.png)

![N-benzyl-4-chloro-N-{[4-(hydrazinecarbonyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B2449631.png)



![N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2449640.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)pentanamide](/img/structure/B2449644.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449649.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2449650.png)